

The Dimethylaminopropoxy Group: A Linchpin in Modern Drug Design

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Compound of Interest

Compound Name: 4-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1296539

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylaminopropoxy group, a seemingly simple functional moiety, plays a pivotal role in the design and efficacy of a diverse range of therapeutic agents. Its unique combination of a flexible three-carbon linker, a basic tertiary amine, and an ether linkage imparts favorable physicochemical properties that are crucial for molecular interactions with biological targets. This technical guide provides a comprehensive overview of the role of the dimethylaminopropoxy group in molecular interactions, with a focus on its impact on pharmacodynamics and pharmacokinetics. We will delve into specific examples of drugs featuring this group, present quantitative data on their biological activity, and provide detailed experimental protocols for their synthesis and evaluation.

Physicochemical Properties and their Influence on Molecular Interactions

The dimethylaminopropoxy group's structure confers a set of physicochemical properties that are highly advantageous in drug design. The tertiary amine, with a pKa typically in the range of 8-10, is protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in target proteins. The flexible propylene chain enables the molecule to adopt various

conformations, facilitating optimal binding to the receptor pocket. The ether linkage, while relatively inert, can participate in hydrogen bonding and contributes to the overall lipophilicity of the molecule. This balance of hydrophilicity (from the protonated amine) and lipophilicity is crucial for oral bioavailability and membrane permeability.

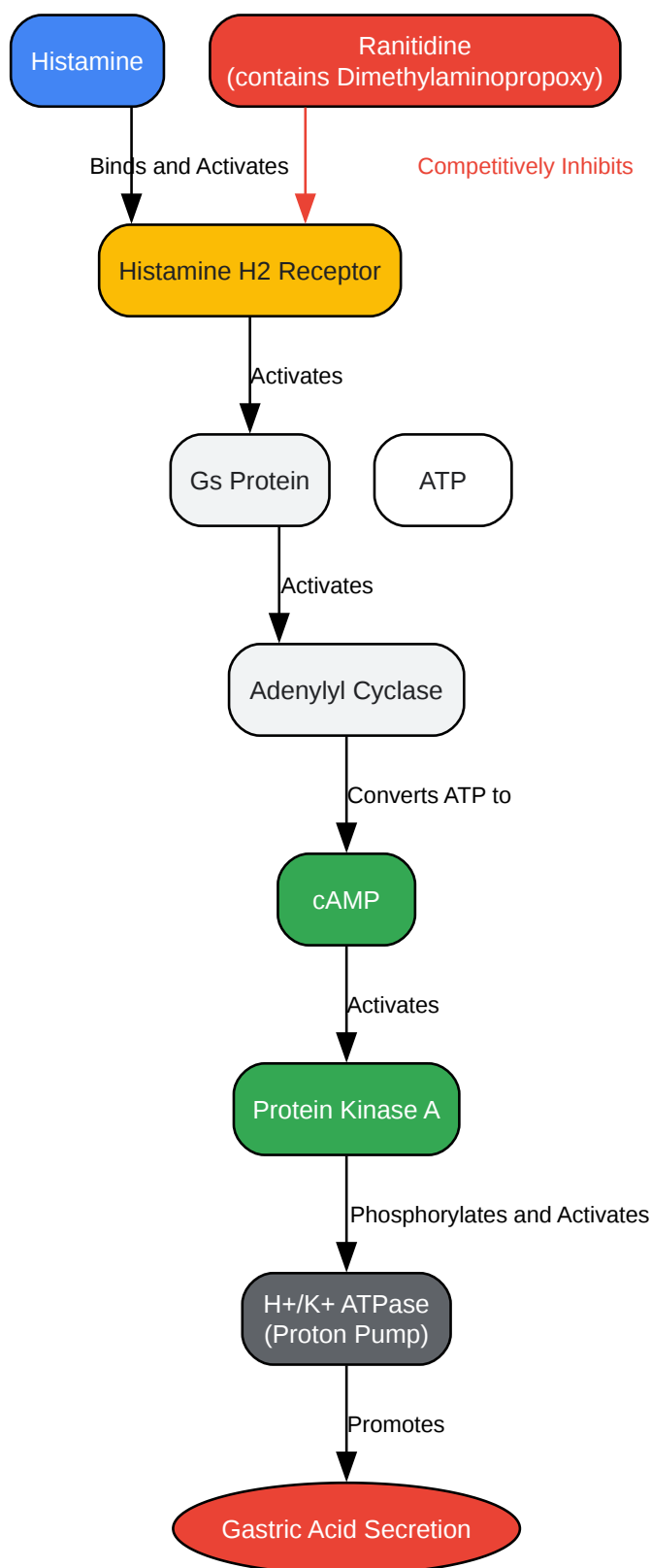
Role in Pharmacodynamics: Case Studies

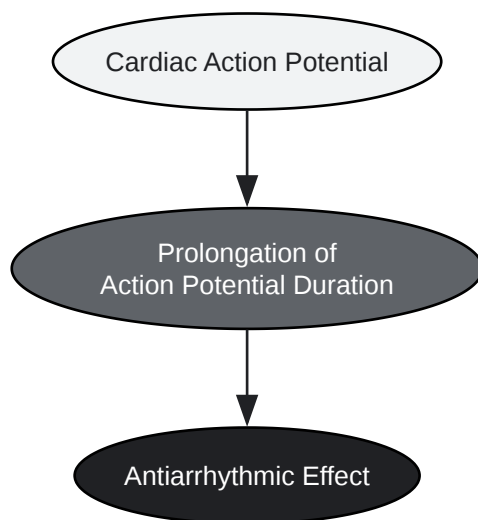
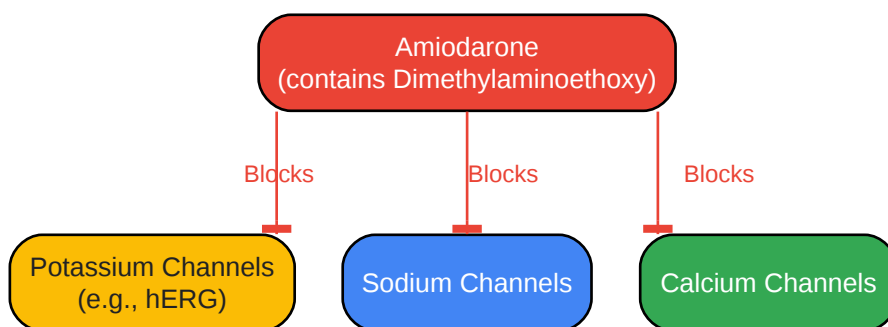
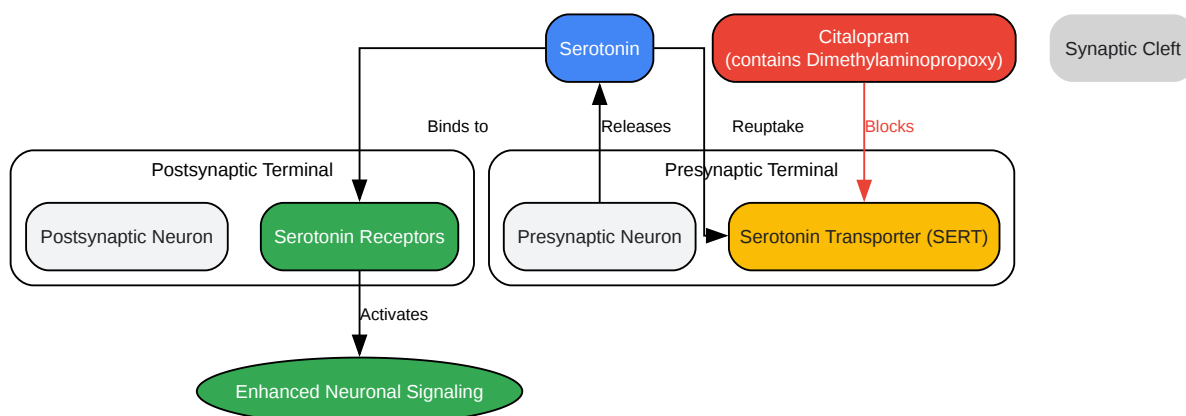
The versatility of the dimethylaminopropoxy group is evident in its presence in a wide array of drugs targeting different biological systems.

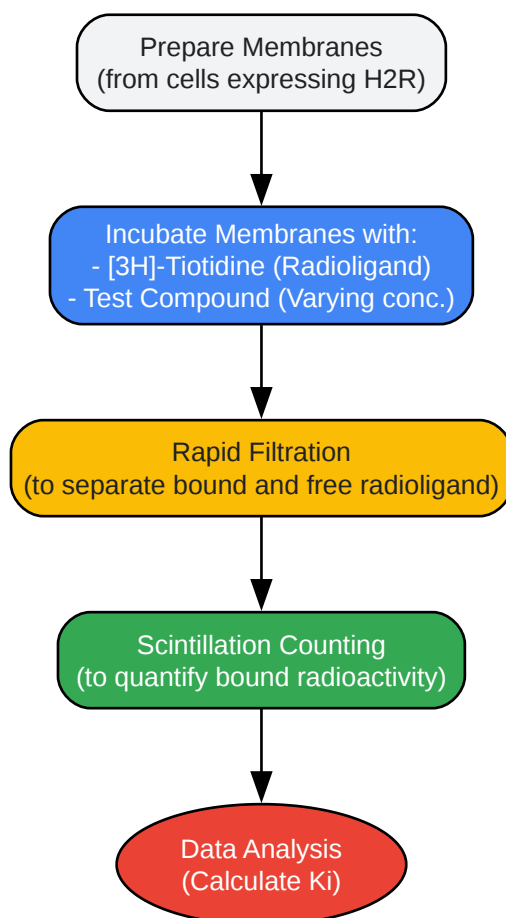
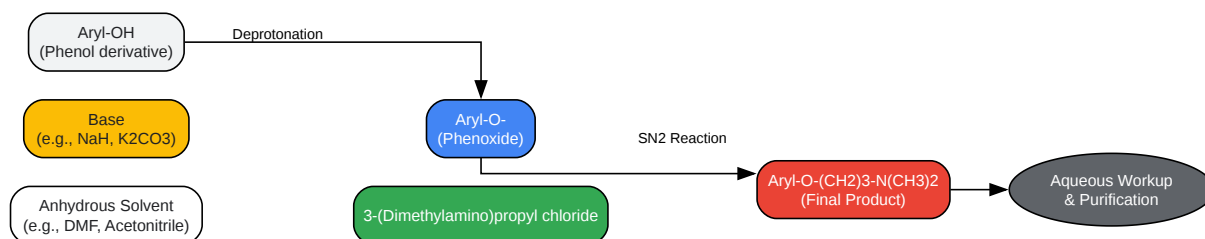
Ranitidine and Histamine H2 Receptor Antagonism

Ranitidine, a widely known H2 receptor antagonist, utilizes the dimethylaminopropoxy group to interact with the histamine H2 receptor and inhibit gastric acid secretion. The protonated dimethylamino group is thought to form an ionic bond with an acidic residue in the receptor, mimicking the interaction of the endogenous ligand, histamine.

Signaling Pathway of Histamine H2 Receptor and its Antagonism by Ranitidine







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